Aglycone vs. Glycoside: Quantified Physicochemical Profile for In Vitro and In Vivo Applications
2,6,16-Kauranetriol (aglycone) demonstrates a significantly different physicochemical profile compared to its glycosylated derivative, 2,6,16-Kauranetriol 2-O-β-D-allopyranoside. This difference is quantified by a lower molecular weight (322.5 vs. 484.6 g/mol) and a lower predicted topological polar surface area (60.7 vs. 148 Ų). In silico ADME predictions further differentiate the two, with the aglycone exhibiting a predicted probability for blood-brain barrier (BBB) penetration (65%) and intestinal absorption (99.6%), whereas the glycoside, due to its larger size and polarity, is expected to have significantly lower passive permeability [1].
| Evidence Dimension | Physicochemical and Predicted ADME Properties |
|---|---|
| Target Compound Data | MW: 322.5 Da; TPSA: 60.7 Ų; XlogP: 3.1; Predicted BBB+ (probability 65%); Predicted HIA+ (probability 99.6%) |
| Comparator Or Baseline | 2,6,16-Kauranetriol 2-O-β-D-allopyranoside (glycoside); MW: 484.6 Da; TPSA: ~148 Ų |
| Quantified Difference | ΔMW: 162.1 Da; ΔTPSA: ~87.3 Ų |
| Conditions | Based on in silico prediction models (admetSAR 2.0) for the target compound, and class-based comparison for the glycoside derivative. |
Why This Matters
Procurement of the correct aglycone is essential for assays requiring passive cellular permeability or when the sugar moiety of the glycoside would interfere with target engagement.
- [1] Plantaedb. 2,6,16-Kauranetriol (Compound ID: 2616-kauranetriol). ADMET Properties (via admetSAR 2). View Source
